(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[410]heptane hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by cyclization and subsequent purification steps. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce different amine derivatives.
Scientific Research Applications
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a pharmacological agent, particularly in the development of new drugs targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane: Lacks the hydrochloride group but shares a similar core structure.
6-Methyl-3-azabicyclo[4.1.0]heptane: A simpler analog without the bromine atoms.
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane: Similar structure with chlorine atoms instead of bromine.
Uniqueness
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific stereochemistry and the presence of bromine atoms, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H12Br2ClN |
---|---|
Molecular Weight |
305.44 g/mol |
IUPAC Name |
(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H11Br2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
BQUGFWAXSNUFKN-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@@]12CCNC[C@@H]1C2(Br)Br.Cl |
Canonical SMILES |
CC12CCNCC1C2(Br)Br.Cl |
Origin of Product |
United States |
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